molecular formula C4H6Cl2O2 B14354618 1,3-Dichlorobut-2-ene-1,4-diol CAS No. 92614-16-9

1,3-Dichlorobut-2-ene-1,4-diol

Cat. No.: B14354618
CAS No.: 92614-16-9
M. Wt: 156.99 g/mol
InChI Key: BDIQGAYVDMRDQE-UHFFFAOYSA-N
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Description

1,3-Dichlorobut-2-ene-1,4-diol is an organochlorine compound with the molecular formula C4H6Cl2O2. This compound is characterized by the presence of two chlorine atoms and two hydroxyl groups attached to a butene backbone. It is a colorless liquid that is used in various chemical processes and industrial applications.

Preparation Methods

The synthesis of 1,3-Dichlorobut-2-ene-1,4-diol typically involves the chlorination of butadiene. The process can be carried out in either liquid or vapor phase. The chlorination reaction produces a mixture of 3,4-dichlorobut-1-ene and 1,3-dichlorobut-2-ene. This mixture is then subjected to isomerization at temperatures ranging from 60 to 120°C in the presence of a catalyst to yield the desired compound .

Chemical Reactions Analysis

1,3-Dichlorobut-2-ene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chlorinated carboxylic acids.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include sodium hydroxide, hydrogen chloride, and various catalysts.

Scientific Research Applications

1,3-Dichlorobut-2-ene-1,4-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of synthetic rubbers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dichlorobut-2-ene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

1,3-Dichlorobut-2-ene-1,4-diol can be compared with other similar compounds such as:

Properties

CAS No.

92614-16-9

Molecular Formula

C4H6Cl2O2

Molecular Weight

156.99 g/mol

IUPAC Name

1,3-dichlorobut-2-ene-1,4-diol

InChI

InChI=1S/C4H6Cl2O2/c5-3(2-7)1-4(6)8/h1,4,7-8H,2H2

InChI Key

BDIQGAYVDMRDQE-UHFFFAOYSA-N

Canonical SMILES

C(C(=CC(O)Cl)Cl)O

Origin of Product

United States

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